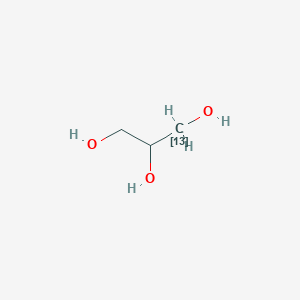![molecular formula C16H20N2O B119057 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 153139-56-1](/img/structure/B119057.png)
3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Übersicht
Beschreibung
Dimethylaminopropylamine is a colorless liquid that is widely used to functionalize various pharmacologically active medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with different functional groups . For example, Dimethylaminopropylamine is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields Dimethylaminopropylamine .
Molecular Structure Analysis
The molecular structure of similar compounds like Dimethylaminopropylamine has been studied using various spectroscopic techniques such as FTIR, NMR and single crystal X-ray diffraction study . The structure was solved by direct methods exerting SHELXT-2018/2 and refined on F2 through full-matrix least-squares procedure for all data exerting SHELXL-2018/3 .
Chemical Reactions Analysis
The reactions of similar compounds with different functional groups are categorized in four classes (methylene, methyl, amino, other groups) and the reactions of obtained enamine and dimethylamino imine compounds are investigated in detail such as nucleophilic addition, intramolecular cyclization or condensation reactions .
Physical And Chemical Properties Analysis
Dimethylaminopropylamine is a colorless liquid with a molecular weight of 102.18 g/mol . It has a density of 812 mg mL−1 and a boiling point of 132.1 °C .
Wissenschaftliche Forschungsanwendungen
Färben von Polyestergeweben
Die Verbindung wird bei der Synthese von Dispersionsfarbstoffen zum Färben von Polyestergeweben verwendet . Die Enaminonverbindungen, einschließlich 3-Dimethylamino-1-arylpropenone, werden durch die Reaktion von para-Methylacetophenon und para-Nitroacetophenon mit Dimethylformamid-Dimethylacetal synthetisiert . Diese Farbstoffe werden bei verschiedenen Färbetemperaturen (70, 90 und 100 °C) auf Polyestermaterialien aufgebracht .
Antibakterielle Aktivitäten
Die synthetischen Farbstoffe, die von dieser Verbindung abgeleitet sind, haben vielversprechende antimikrobielle Aktivitäten gegen Pilze, Hefen und grampositive und gramnegative Bakterien gezeigt . Dies macht sie in der Textilindustrie wertvoll, wo antimikrobielle Stoffe von großem Interesse sind.
Selbstreinigende Stoffe
Die Verbindung wird bei der Behandlung von Polyestergeweben mit Zinkoxid-Nanopartikeln verwendet, um eine selbstreinigende Eigenschaft zu verleihen . Dies ist Teil einer fortlaufenden Strategie, Polyestergewebe mit neu gewonnenen Spezifikationen zu erhalten .
UV-Schutz
Die behandelten Polyestergewebe weisen auch einen verbesserten UV-Schutz auf, wodurch sie sich für den Außeneinsatz eignen .
Synthese von amphipathischen Diblock- und statistischen Copolymeren
Die Verbindung wird bei der Synthese von amphipathischen Diblock- und statistischen Copolymeren verwendet . Diese Copolymere weisen neuartige Lösungseigenschaften auf und ihre Selbstassemblierung in wässrigen Medien ist von großem Interesse .
Nanocarrier für pharmazeutische Verbindungen
Die Reaktion der Systeme auf Änderungen des pH-Werts, der Temperatur und der Ionenstärke der wässrigen Lösungen zeigt ein interessantes Verhalten und neue Eigenschaften, die für ihre Verwendung als Nanocarrier für pharmazeutische Verbindungen nützlich sind
Wirkmechanismus
Target of Action
It is known to be an impurity of ondansetron , a well-known antiemetic drug that works by blocking the action of serotonin at 5HT3 receptors .
Mode of Action
Given its structural similarity to Ondansetron, it may interact with serotonin receptors, particularly the 5HT3 subtype . This interaction could potentially inhibit the activation of these receptors, thereby preventing the initiation of the vomiting reflex .
Biochemical Pathways
If it does indeed act on 5HT3 receptors like Ondansetron, it could affect the signaling pathways downstream of these receptors, which are involved in the regulation of nausea and vomiting .
Pharmacokinetics
Given its structural similarity to ondansetron, it may have similar pharmacokinetic properties . Ondansetron is well-absorbed orally and is extensively metabolized in the liver. Its metabolites are excreted in the urine .
Result of Action
If it acts similarly to Ondansetron, it could prevent the activation of 5HT3 receptors, thereby inhibiting the vomiting reflex .
Action Environment
Factors such as pH, temperature, and the presence of other substances could potentially affect its activity .
Safety and Hazards
Dimethylaminopropylamine is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is harmful if swallowed or if inhaled .
Zukünftige Richtungen
Future directions for similar compounds like Dimethylaminopropylamine could involve their use as building blocks in heterocyclic synthesis . The rational selection of suitable Cu complexing ligands is discussed in regards to specific side reactions in each technique (i.e., complex dissociation, acid evolution, and reducing agent complexation) .
Eigenschaften
IUPAC Name |
3-[(dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17(2)10-11-8-9-14-15(16(11)19)12-6-4-5-7-13(12)18(14)3/h4-7,11H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGMMRNLRWFVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927762 | |
| Record name | 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153139-56-1, 132659-89-3 | |
| Record name | 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153139561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3((DIMETHYLAMINO)METHYL)-1,2,3,9-TETRAHYDRO-9-METHYL-4H-CARBAZOL-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21E15FJP4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical techniques are effective in identifying and quantifying 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one in pharmaceutical formulations?
A1: Capillary zone electrophoresis (CZE) has proven to be a simple, rapid, and reliable method for the simultaneous determination of Ondansetron Hydrochloride and its impurity, 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, in pharmaceutical solutions like injectables. [] This method utilizes a phosphate buffer solution as the running electrolyte and offers good resolution between the two compounds based on their differing migration times under the applied voltage. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















